molecular formula C12H9BrClNO B8436956 (3-Bromo-pyridin-4-yl)-(2-chloro-phenyl)-methanol

(3-Bromo-pyridin-4-yl)-(2-chloro-phenyl)-methanol

Cat. No. B8436956
M. Wt: 298.56 g/mol
InChI Key: PGQJPHKDJDZGJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07320994B2

Procedure details

Add n-BuLi (48.2 mL, 77.1 mmol, 1.6N in hexane) to a −70° C. solution of diisopropylamine (10.8 mL, 77.1 mmol) in THF (130 mL) in a flame-dried flask. After 30 minutes add 3-bromo-pyridine (2.48 mL, 25.7 mmol) dropwise and stir the mixture at −70° C. After 4 hours, add 2-chloro-benzaldehyde (2.95 mL, 26.2 mmol) dropwise, stir at −70° C. After 1 hour, warm reaction to RT, quench reaction with dropwise addition of 60 mL saturated NH4Cl solution. Extract with Et2O (3×), wash with brine, dry the combined organic layers over MgSO4 and concentrate. Purify the residue by flash chromatography on silica gel eluting with 0-40% EtOAc/hexane to afford the title compound: MS(IS) 299 (M+1); TLC (50% EtOAc/hexanes) Rf=0.23.
Quantity
48.2 mL
Type
reactant
Reaction Step One
Quantity
10.8 mL
Type
reactant
Reaction Step One
Name
Quantity
130 mL
Type
solvent
Reaction Step One
Quantity
2.48 mL
Type
reactant
Reaction Step Two
Quantity
2.95 mL
Type
reactant
Reaction Step Three
Name
Quantity
60 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Li]CCCC.C(NC(C)C)(C)C.[Br:13][C:14]1[CH:15]=[N:16][CH:17]=[CH:18][CH:19]=1.[Cl:20][C:21]1[CH:28]=[CH:27][CH:26]=[CH:25][C:22]=1[CH:23]=[O:24].[NH4+].[Cl-]>C1COCC1>[Br:13][C:14]1[CH:15]=[N:16][CH:17]=[CH:18][C:19]=1[CH:23]([C:22]1[CH:25]=[CH:26][CH:27]=[CH:28][C:21]=1[Cl:20])[OH:24] |f:4.5|

Inputs

Step One
Name
Quantity
48.2 mL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
10.8 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
130 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
2.48 mL
Type
reactant
Smiles
BrC=1C=NC=CC1
Step Three
Name
Quantity
2.95 mL
Type
reactant
Smiles
ClC1=C(C=O)C=CC=C1
Step Four
Name
Quantity
60 mL
Type
reactant
Smiles
[NH4+].[Cl-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-70 °C
Stirring
Type
CUSTOM
Details
stir the mixture at −70° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stir at −70° C
WAIT
Type
WAIT
Details
After 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
warm
CUSTOM
Type
CUSTOM
Details
reaction to RT
CUSTOM
Type
CUSTOM
Details
quench
CUSTOM
Type
CUSTOM
Details
reaction
EXTRACTION
Type
EXTRACTION
Details
Extract with Et2O (3×)
WASH
Type
WASH
Details
wash with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry the combined organic layers over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrate
CUSTOM
Type
CUSTOM
Details
Purify the residue by flash chromatography on silica gel eluting with 0-40% EtOAc/hexane

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
BrC=1C=NC=CC1C(O)C1=C(C=CC=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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